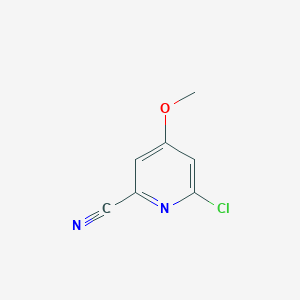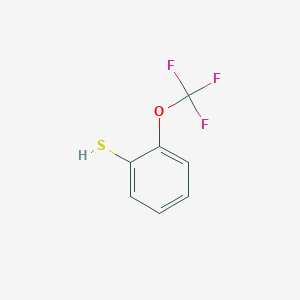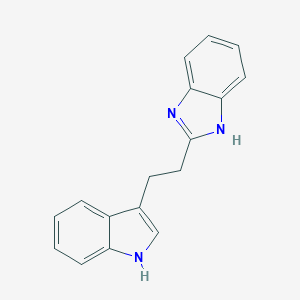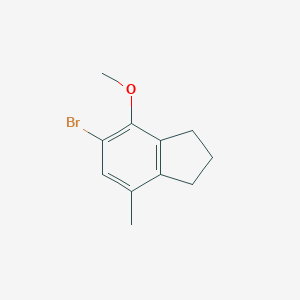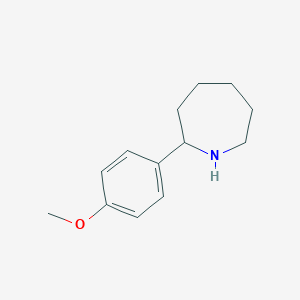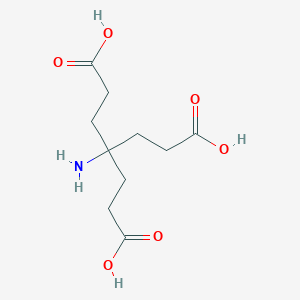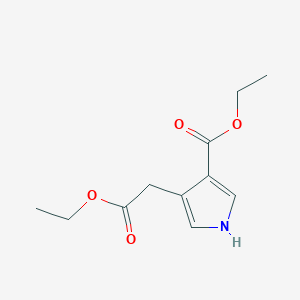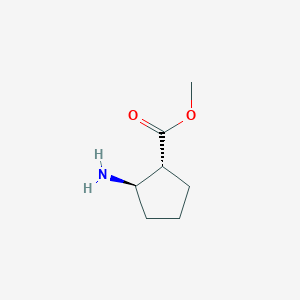
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research. This compound is also known as DCDPU or DCPU and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用機序
Further studies are needed to fully understand the mechanism of action of N,N'-Bis((4-chlorophenyl)phenylmethyl)urea.
3. Toxicity: Further studies are needed to investigate the potential toxicity of this compound and to develop strategies to mitigate any potential adverse effects.
In conclusion, N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is a versatile compound that has been extensively studied for its potential applications in scientific research. This compound has shown potential in various fields, including cancer research, neuroprotection, and antimicrobial activity. While further research is needed to fully understand the mechanism of action and potential clinical applications of this compound, it represents a promising area of research for the future.
実験室実験の利点と制限
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. High Purity: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is typically synthesized to a high degree of purity, which makes it ideal for use in lab experiments.
2. Versatile: This compound has been shown to have potential applications in various fields, which makes it a versatile compound for lab experiments.
Some of the limitations of this compound include:
1. Limited Solubility: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has limited solubility in water, which can make it challenging to use in certain lab experiments.
2. Potential Toxicity: This compound has been shown to have potential toxicity in some animal models, which can limit its use in certain lab experiments.
将来の方向性
There are several future directions for research on N,N'-Bis((4-chlorophenyl)phenylmethyl)urea. Some of the key areas where further research is needed include:
1. Clinical Trials: Further studies are needed to investigate the potential clinical applications of this compound, particularly in the areas of cancer and neurodegenerative diseases.
2.
合成法
The synthesis of N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is typically carried out using a multi-step process. The starting materials for this synthesis are 4-chlorobenzylamine and 4-chlorobenzylisocyanate. These two compounds are reacted together to form the intermediate, N,N'-bis(4-chlorobenzyl)urea. This intermediate is then reacted with benzaldehyde to form the final product, N,N'-Bis((4-chlorophenyl)phenylmethyl)urea.
科学的研究の応用
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has been extensively studied for its potential applications in scientific research. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields. Some of the key areas where this compound has been investigated include:
1. Cancer Research: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has been shown to have potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
2. Neuroprotection: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has also been investigated for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent neurodegeneration.
3. Antimicrobial Activity: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has also been shown to have potential antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi.
特性
CAS番号 |
160807-85-2 |
|---|---|
製品名 |
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea |
分子式 |
C27H22Cl2N2O |
分子量 |
461.4 g/mol |
IUPAC名 |
1,3-bis[(4-chlorophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Cl2N2O/c28-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)30-27(32)31-26(20-9-5-2-6-10-20)22-13-17-24(29)18-14-22/h1-18,25-26H,(H2,30,31,32) |
InChIキー |
LJJHZYAKZRWTNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
同義語 |
1,3-bis[(4-chlorophenyl)-phenyl-methyl]urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




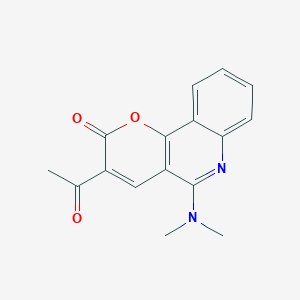

![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)
![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)
